2,3-Dimethoxy-1,1'-biphenyl
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Overview
Description
2,3-Dimethoxy-1,1'-biphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 3rd positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,3-Dimethoxy-1,1'-biphenyl involves the reaction of o-dianisidine with hydrochloric acid and sodium nitrite, followed by reduction with hypophosphorous acid . The reaction conditions typically include:
Temperature: 5-10°C during the addition of sodium nitrite.
Solvents: Water and ether.
Reagents: o-Dianisidine, concentrated hydrochloric acid, sodium nitrite, hypophosphorous acid, and ether.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-1,1'-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can be brominated mainly in the 6,6′-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Bromination: Typically involves bromine or bromine-containing reagents.
Substitution with Benzoyl Chloride: In the presence of stannic chloride, it yields 3,6-dimethoxy-9-phenylfluoren-9-ol.
Major Products Formed
Bromination: Produces brominated derivatives of this compound.
Substitution with Benzoyl Chloride: Forms 3,6-dimethoxy-9-phenylfluoren-9-ol, which can further form ethers.
Scientific Research Applications
2,3-Dimethoxy-1,1'-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-1,1'-biphenyl involves its interaction with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,3′-Dimethoxybiphenyl: Another dimethoxybiphenyl derivative with methoxy groups at different positions.
4,4′-Dimethoxybiphenyl: Similar structure but with methoxy groups at the 4th positions.
3,3′-Dihydroxybiphenyl: A hydroxylated derivative of biphenyl
Uniqueness
2,3-Dimethoxy-1,1'-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy groups affects the compound’s electronic properties and its behavior in chemical reactions.
Properties
Molecular Formula |
C14H14O2 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,2-dimethoxy-3-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-10-6-9-12(14(13)16-2)11-7-4-3-5-8-11/h3-10H,1-2H3 |
InChI Key |
CAWYBEAKUURXCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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